5-Bromospiro[2.3]hexane
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Overview
Description
Synthesis Analysis
There is a paper that discusses the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives . The paper describes the synthesis of these compounds from D-serine . The cyclopropyl moiety was introduced by a diastereoselective rhodium catalyzed cyclopropanation reaction .Molecular Structure Analysis
The molecular weight of 5-Bromospiro[2.3]hexane is 161.042. It contains a total of 17 bonds, including 8 non-H bonds, 1 three-membered ring, and 1 four-membered ring .Chemical Reactions Analysis
There is a paper that discusses the resolution of racemic mixtures . It explains that a racemic mixture is a 50:50 mixture of two enantiomers . The paper also discusses the reaction of a racemate with an enantiomerically pure chiral reagent to give a mixture of diastereomers .Physical and Chemical Properties Analysis
The molecular weight of this compound is 161.042 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Reactivity
A study developed a method for synthesizing 1,5-diazaspiro[2.3]hexanes, highlighting the structurally unique nature of these strained diazaspirocyclic compounds. This synthesis involved key transformations starting from ethyl 2-(bromomethyl)-1-tosylaziridine-2-carboxylate, showcasing the utility of bromine-containing spirocyclic intermediates in constructing complex molecular architectures (Žukauskaitė et al., 2013).
Research on the directed ring-opening of 1,5-dioxaspiro[3.2]hexanes to selectively form 2,2-disubstituted oxetanes demonstrated the influence of nucleophile acidity on the reaction outcome. This work illustrates the potential of spirocyclic compounds in synthetic chemistry for generating functionally diverse molecules (Taboada et al., 2003).
Another study focused on the synthesis of 4,5-Diazaspiro[2.3]hexanes using dihalocarbene addition across the exocyclic double bond of 3-alkylidene-1,2-diazetidines, demonstrating a method to access these spirocycles in high yields. This method underscores the versatility of spirocyclic frameworks in accessing a variety of nitrogen-containing compounds (Pancholi et al., 2018).
Application in Organic Synthesis
A study demonstrated the different reactivities of regioisomeric azimines, derived from the addition of the phthalimidonitrene fragment to 5-bromospiro[1-pyrazoline-3,1′-cyclopropane], leading to the formation of stable and regioisomeric azimines. This highlights the utility of bromine-containing spirocyclic compounds in facilitating diverse organic reactions (Tomilov et al., 2000).
Research on nucleophilic displacements in 2-azabicyclo[2.1.1]hexanes revealed the production of difunctionalized compounds, emphasizing the role of solvent and metal salt choice in the reaction outcomes. This study illustrates the synthetic utility of bromine-substituted spirocyclic and bicyclic compounds (Krow et al., 2009).
Future Directions
There is a paper that discusses the biological evaluation of 3-azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines] as potential antitumor agents . The paper suggests that these compounds show antiproliferative activity against several human cancer cell lines . This suggests potential future directions for the study of 5-Bromospiro[2.3]hexane and related compounds in the field of cancer research .
Properties
IUPAC Name |
5-bromospiro[2.3]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-5-3-6(4-5)1-2-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRHWVFUJDGVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229191-81-3 |
Source
|
Record name | 5-bromospiro[2.3]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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